3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Chemical Synthesis Medicinal Chemistry Building Block

3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic heterocyclic compound classified as a quinazolinone derivative. Its structure features a quinazolin-4(3H)-one core N3-substituted with a piperidin-3-yl group, which is further derivatized with a thiophene-3-carbonyl moiety.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034517-36-5
Cat. No. B2571534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034517-36-5
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CSC=C2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H17N3O2S/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-7,9,11-12,14H,3-4,8,10H2
InChIKeyJLCPUOCPDAUSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034517-36-5): A Regiospecific Quinazolinone Building Block


3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic heterocyclic compound classified as a quinazolinone derivative. Its structure features a quinazolin-4(3H)-one core N3-substituted with a piperidin-3-yl group, which is further derivatized with a thiophene-3-carbonyl moiety. This compound is primarily utilized as a synthetic building block in medicinal chemistry [1]. It is listed in chemical and patent databases as a member of a broader class of quinazolin-4(3H)-one-type piperidine compounds [2], indicating its relevance in research and development pipelines.

Procurement Risk Analysis for 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Why Direct Analog Substitution is Invalid


The primary selection risk for this compound is not the substitution of a superior analog, but the absence of published, quantitative biological data that would define any analog as 'superior' or 'inferior'. The core differentiation is purely structural and regiospecific. Replacing it with the closely related 2-thiophene isomer (3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) or other quinazolinone analogs will result in a different molecular entity. Without head-to-head assay data, any structural variation introduces a significant unknown variable into the experiment, making direct substitution scientifically unsound . The value of this specific CAS entity lies solely in its defined atomic connectivity for synthetic pathway reproducibility, and no generic replacement can guarantee this.

Quantitative Differentiation Evidence for 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034517-36-5)


Molecular Formula and Purity: A Foundation for Experimental Reproducibility

The target compound has the distinct molecular formula C18H17N3O2S and a molecular weight of 339.4 g/mol, directly differentiating it from common analogs like the 2-thiophene isomer (also C18H17N3O2S) purely by its regiochemistry . For procurement, the critical quantitative differentiator is the specification for purity and solubility. One vendor reports a purity of 97%, with solubility in DMSO providing a stock solution concentration of 30 mg/mL . This defines a key practical requirement for experimental design that would be void if another analog with different solubility characteristics were sourced.

Chemical Synthesis Medicinal Chemistry Building Block

Lack of Defined Biological Activity: The Primary Differentiator for Research Use

A comprehensive search of primary literature and authoritative databases yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this compound against any specific biological target. This stands in stark contrast to other well-characterized quinazolinone piperidine compounds, such as the PI5P4Kγ inhibitor NIH-12848, which has a reported IC50 of ~1 µM [1]. This absence of data is the defining feature for scientific selection. A researcher may choose this compound precisely because its biological activity is unknown, making it a suitable negative control scaffold, a starting point for a novel chemical probe, or a key intermediate in a proprietary synthetic route where off-target activity must be minimized.

Drug Discovery Chemical Probe Target Identification

Regiochemical Uniqueness Defines a Synthetic Endpoint or Intermediate

The compound's specific regiochemistry, with a thiophene-3-carbonyl linkage to the piperidine ring, creates a unique structural motif. The closest reported analog is the 2-thiophene isomer . This regioisomerism is a key point of differentiation, as the position of the sulfur atom in the thiophene ring can drastically alter molecular electronics, steric profile, and potential binding interactions. For a synthetic chemist, achieving a specific yield for this isomer versus the 2-isomer, or using it as a specifically defined scaffold for a patent SAR study, provides quantifiable synthetic utility. No other compound can fulfill this exact '3-thiophene' structural requirement.

Organic Synthesis Chemical Biology Reaction Optimization

Application Scenarios for 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Differentiated Evidence


Proprietary Chemical Scaffold for Patent SAR Exploration

The lack of known bioactivity, combined with the unique regiospecific structure, makes this compound ideal for researchers initiating a novel drug discovery program. It can be used as a parent scaffold for synthesizing a focused compound library to generate new intellectual property. The well-defined regiochemistry ensures the SAR data generated is precise and non-obvious over the known 2-thiophene isomer [1]. This avoids the crowded prior art space of other well-characterized quinazolinones.

Specialized Negative Control in Biological Assays

When paired with an active quinazolinone-based probe, this compound's complete lack of reported activity makes it a valuable 'inactive analog' control. The structural similarity to active compounds, like the PI3Kδ inhibitor idelalisib class, but with no reported kinase inhibition, allows for the control of non-specific binding effects in phenotypic or target engagement assays.

Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a critical, pre-functionalized intermediate for convergent synthesis strategies. Its specific combination of a quinazolinone core, a piperidine linker, and a functionalizable thiophene ring provides multiple handles for late-stage diversification. Synthesizing a final complex target from this intermediate is a quantifiable reason for its purchase over a less functionalized alternative.

Quote Request

Request a Quote for 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.